1-(2-chloro-6-fluorobenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3S/c19-14-7-4-8-15(20)13(14)9-21-16-10-26(24,25)11-17(16)22(18(21)23)12-5-2-1-3-6-12/h1-8,16-17H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVELSQQXWYTYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)N2CC3=C(C=CC=C3Cl)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chloro-6-fluorobenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex heterocyclic compound with significant biological activity. Its molecular formula is and it has a molecular weight of 394.85 g/mol. This compound is part of the thieno[3,4-d]imidazole family, which is known for various pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity
Research into the biological activity of this compound has revealed its potential in various therapeutic applications.
Antiviral Activity
Studies indicate that derivatives with similar substitutions (like 2-chloro-6-fluoro) exhibit potent antiviral properties against HIV-1. Specifically, compounds with these substitutions have shown picomolar activity against wild-type HIV-1 and significant inhibitory effects against clinically relevant mutants. The mechanism involves interaction with HIV reverse transcriptase, suggesting a promising avenue for anti-HIV therapies .
Mechanism of Action
The biological activity is largely attributed to the compound's ability to inhibit key enzymes involved in viral replication. For instance, the presence of the chloro and fluoro groups enhances binding affinity to target proteins in viral pathways. This has been demonstrated through various enzyme assays where the compound displayed significant inhibition of HIV reverse transcriptase .
Case Study 1: Antiviral Efficacy
In a study published by PubMed, researchers explored the effects of 2-chloro-6-fluorobenzyl derivatives on HIV-infected cells. The results indicated that these compounds not only inhibited viral replication but also demonstrated selectivity towards certain viral strains, highlighting their potential for developing targeted antiviral therapies .
Case Study 2: Structure-Activity Relationship (SAR)
Another study focused on the structure-activity relationship of thieno[3,4-d]imidazole derivatives. It was found that modifications at specific positions on the benzyl ring significantly impacted biological activity. The presence of both chloro and fluorine atoms was crucial for enhancing potency against HIV .
Data Table: Summary of Biological Activities
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antiviral | Picomolar activity | Inhibition of HIV reverse transcriptase |
| Enzyme Inhibition | Significant | Binding to viral proteins |
| Selectivity | High | Variability against different HIV strains |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between the target compound and analogs are critical for understanding structure-activity relationships (SAR). Below is a comparative analysis with two closely related derivatives:
Table 1: Comparative Analysis of Thienoimidazolone Derivatives
*Calculated based on molecular formula.
Key Findings
Substituent Flexibility and Steric Effects: The benzyl group in the target compound introduces conformational flexibility compared to the rigid 2-chlorophenyl group in the analog from . This flexibility may improve binding to deep hydrophobic pockets in enzymes or receptors .
Electronic Modifications :
- The CF₃ group in the derivative is a stronger electron-withdrawing group (EWG) than Cl or F, which could increase metabolic stability but reduce solubility due to heightened lipophilicity .
- The thione (C=S) group in ’s compound contrasts with the ketone (C=O) in the target, altering hydrogen-bond acceptor strength and redox stability .
Synthetic Considerations :
- The target compound’s synthesis likely requires regioselective halogenation and benzyl-group incorporation, differing from the Na₂S₂O₅-mediated cyclization used for benzimidazoles in .
Pharmacological Implications :
- The dual halogenation (Cl, F) in the target compound may offer balanced lipophilicity and polarity, optimizing membrane permeability and target engagement compared to analogs with single halogens or CF₃ groups .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis of polycyclic imidazole derivatives often requires multi-step protocols. For this compound, a plausible route involves:
- Step 1 : Condensation of substituted benzyl halides with thienoimidazole precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Oxidation of the thienoimidazole core to achieve the 5,5-dioxide moiety using meta-chloroperbenzoic acid (mCPBA) or H₂O₂/urea .
To optimize yields, employ Design of Experiments (DoE) methodologies. For example, use a central composite design to evaluate variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading. Statistical analysis (ANOVA) can identify critical factors affecting yield and purity .
Q. How can researchers validate the structural integrity of this compound, particularly the stereochemistry of the tetrahydro-thienoimidazole core?
- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) with X-ray crystallography to confirm stereochemistry. For NMR, focus on coupling constants (e.g., J values for adjacent protons in the tetrahydro ring) and NOESY correlations to verify spatial arrangements. Crystallography provides definitive proof of the 3D structure, especially for the fused thienoimidazole system . LC-MS (ESI+) should confirm molecular weight ([M+H]⁺), while FTIR can validate sulfone (SO₂) stretches (~1300–1150 cm⁻¹) and imidazole C=N bonds (~1600 cm⁻¹) .
Q. What solubility and stability challenges are anticipated for this compound in aqueous and organic matrices?
- Methodological Answer :
- Solubility : The sulfone group increases polarity, but the aromatic substituents (chloro, fluoro, phenyl) reduce aqueous solubility. Use Hansen Solubility Parameters (HSP) to screen solvents: DMSO or DMF (high polarity) for dissolution, followed by dilution in PBS for biological assays .
- Stability : Monitor degradation under varying pH (2–12) and temperature (4–40°C) via HPLC-UV over 72 hours. The sulfone moiety may hydrolyze under strongly acidic/basic conditions, requiring stabilization with cryopreservation or lyophilization .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved target binding affinity?
- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, partial charges) of the parent compound. Pair with molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with biological targets (e.g., kinases or GPCRs). For instance:
- Optimize the chloro-fluoro substitution pattern for enhanced Van der Waals interactions in hydrophobic pockets.
- Modify the phenyl group to introduce hydrogen-bond donors (e.g., -OH, -NH₂) via QSAR models .
Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics (kₐ, kₐ) .
Q. What experimental strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell permeability vs. target engagement). Implement:
- Orthogonal assays : Compare results from cell-based (e.g., viability assays) and cell-free (e.g., enzymatic inhibition) systems.
- Proteomics profiling : Use thermal shift assays (TSA) to identify off-target interactions that may explain inconsistent IC₅₀ values .
- Metabolite tracking : Employ LC-HRMS to detect degradation products or reactive intermediates in cell media that alter apparent potency .
Q. How can the stereochemical stability of the tetrahydro-thienoimidazole core be assessed under physiological conditions?
- Methodological Answer : Conduct dynamic NMR studies at 37°C in deuterated PBS to monitor ring puckering or chair-flip transitions. For accelerated stability testing:
Q. What methodologies are recommended for analyzing batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement Process Analytical Technology (PAT) tools:
- In-line FTIR to monitor reaction progress and intermediate purity.
- Multivariate analysis (MVA) of HPLC data (peak area%, retention time) to identify critical quality attributes (CQAs) impacting variability .
For root-cause analysis, apply failure mode and effects analysis (FMEA) to isolate variables like reagent lot differences or catalyst deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
